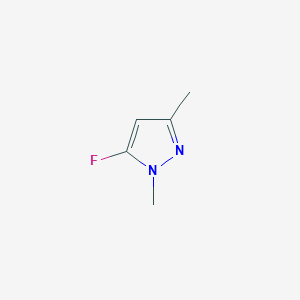

5-Fluoro-1,3-dimethyl-1h-pyrazole

Description

Significance of Heterocyclic Compounds in Scientific Disciplines

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom of an element other than carbon within their ring structure, form one of the most substantial and diverse families in organic chemistry. nih.govorgsyn.org Their structural variety and ability to engage in a wide range of chemical interactions make them indispensable across numerous scientific disciplines. In medicinal chemistry, heterocyclic rings are core components of a vast number of pharmaceutical agents, contributing to the treatment of a wide array of diseases. rsc.orgnih.gov Many vitamins, alkaloids, and antibiotics owe their biological functions to the presence of heterocyclic structures. nih.gov

The applications of these compounds extend into agrochemicals, where they are integral to the development of modern herbicides and pesticides. nih.gov Furthermore, in materials science, heterocyclic compounds are investigated for their unique optical and electronic properties, leading to their use in dyes, and fluorescent probes. rsc.org The versatility and broad utility of heterocyclic compounds ensure their continued prominence in both academic and industrial research. nih.govnih.gov

The Unique Role of Fluorine in Modulating Chemical and Biological Properties within Pyrazole (B372694) Systems

The strategic incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyrazoles, is a widely utilized strategy in modern drug discovery and materials science. nih.gov The introduction of a fluorine atom can profoundly alter a molecule's physicochemical and biological properties. rsc.org Due to its high electronegativity and small size, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This can lead to improved pharmacokinetic profiles and a longer duration of action for drug candidates.

In the context of pyrazole systems, fluorination can influence the acidity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, membrane permeability, and binding interactions with biological targets. rsc.org The substitution of hydrogen with fluorine can also induce specific conformational preferences in the molecule, which can be crucial for optimizing its fit within a protein's binding site and thereby increasing its potency and selectivity. rsc.org Fluorinated pyrazoles are recognized as important scaffolds in the development of pharmaceuticals and agrochemicals, with their popularity having grown exponentially since the 1990s. nih.gov

Overview of 5-Fluoro-1,3-dimethyl-1H-pyrazole as a Fundamental Pyrazole Scaffold

This compound is a member of the fluorinated pyrazole family. While extensive research literature specifically detailing the synthesis and application of this exact molecule is not widely available in the public domain, its structure represents a fundamental scaffold from which more complex molecules can be derived. Its properties can be inferred from the extensive body of research on related fluorinated pyrazoles.

The synthesis of 5-fluoro-pyrazoles is generally achieved through methods such as the cyclization of a fluorinated 1,3-dicarbonyl compound with a hydrazine (B178648) derivative or by the direct fluorination of a pre-formed pyrazole ring. nih.gov For instance, the synthesis of the isomeric 4-fluoro-3,5-dimethyl-1H-pyrazole has been accomplished through the direct fluorination of pentane-2,4-dione, followed by cyclization with hydrazine. nih.gov It is plausible that this compound could be synthesized via direct fluorination of 1,3-dimethylpyrazole (B29720) or by using a suitably fluorinated precursor in a cyclization reaction.

As a building block, this compound offers a chemically stable core that features the property-modulating effects of a fluorine atom. The presence of the methyl groups at the 1 and 3 positions provides steric and electronic features that can influence the reactivity and conformational properties of derivatives. This scaffold is of interest for creating libraries of novel compounds for screening in drug discovery and agrochemical research.

Below are the computed physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C5H7FN2 |

| Molecular Weight | 114.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 185449-77-2 |

| PubChem CID | 66974728 |

| Canonical SMILES | CC1=NN(C(=C1)F)C |

| InChI Key | PQNXWNYXMBKFNZ-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,3-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSBUXVXUOXKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292573 | |

| Record name | 1H-Pyrazole, 5-fluoro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392274-34-8 | |

| Record name | 1H-Pyrazole, 5-fluoro-1,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392274-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 5-fluoro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 1,3 Dimethyl 1h Pyrazole and Its Direct Precursors

Strategies for Introducing Fluorine into the Pyrazole (B372694) Ring System

The incorporation of a fluorine atom at the C5 position of the 1,3-dimethyl-1H-pyrazole ring is a key synthetic challenge that can be addressed through various fluorination techniques.

Direct Halogen Exchange Reactions on Precursor Pyrazoles (e.g., from 5-chloro-1,3-dimethyl-1H-pyrazole)

Direct halogen exchange, often referred to as the "Halex" reaction, is a method for introducing fluorine into aromatic and heteroaromatic systems by displacing a different halogen, typically chlorine or bromine, with a fluoride (B91410) ion. This nucleophilic aromatic substitution is a viable, though sometimes challenging, route to 5-fluoro-1,3-dimethyl-1H-pyrazole.

The reaction of 1,3-dimethyl-5-chloropyrazole-4-carbaldehyde with potassium fluoride has been reported to yield this compound-4-carbaldehyde, albeit in a low yield of 24% google.com. The efficiency of this type of reaction is often influenced by the nature of the leaving group, the fluoride source, and the reaction conditions, including the solvent and temperature. For instance, the halogen exchange on 5-iodo-1,2,3-triazoles to form 5-fluorotriazoles has been successfully achieved using potassium fluoride under microwave irradiation researchgate.net. While this example is on a different heterocyclic system, it highlights the potential of this strategy.

Table 1: Example of Halogen Exchange for Fluorination of a Pyrazole Derivative

| Starting Material | Reagent | Product | Yield | Reference |

| 1,3-dimethyl-5-chloropyrazole-4-carbaldehyde | Potassium Fluoride | This compound-4-carbaldehyde | 24% | google.com |

Cyclization Reactions Utilizing Fluorinated Building Blocks (e.g., fluorinated 1,3-diketones with hydrazine (B178648) derivatives)

A widely employed and often more regioselective method for the synthesis of fluorinated pyrazoles involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govolemiss.educonicet.gov.arbeilstein-journals.org In the case of this compound, this would typically involve the reaction of a fluorinated β-diketone with methylhydrazine.

The reaction between a nonsymmetrical 1,3-diketone and a monosubstituted hydrazine can lead to the formation of two regioisomeric pyrazoles. conicet.gov.ar However, the use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase the regioselectivity of this reaction. conicet.gov.ar For example, the reaction of various 1,3-diketones with methylhydrazine in HFIP can lead to the formation of the desired N-methylpyrazole regioisomer with high selectivity. conicet.gov.ar

A patented process describes the preparation of 5-fluoro-1H-pyrazoles by reacting a fluoroalkene with a hydrazine in the presence of water and a base. google.com This approach also falls under the category of using a fluorinated building block to construct the pyrazole ring.

Electrophilic and Nucleophilic Fluorination Approaches

Direct fluorination of a pre-formed pyrazole ring can be achieved through electrophilic or nucleophilic substitution reactions.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich pyrazole substrate with an electrophilic fluorine source ("F+"). olemiss.edu A commonly used reagent for this purpose is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). rsc.orgresearchgate.netacs.orgnih.gov The electrophilic fluorination of pyrazoles often occurs at the C4 position. rsc.orgresearchgate.net However, depending on the substitution pattern of the pyrazole ring, fluorination at other positions may be possible. Microwave-assisted electrophilic fluorination of pyrazoles with Selectfluor® has been shown to be an efficient method. researchgate.net

Nucleophilic Aromatic Substitution: The introduction of fluorine via nucleophilic aromatic substitution (SNAr) on an activated pyrazole ring is another potential strategy. This typically requires the presence of a good leaving group (e.g., nitro group, halogen) at the position to be fluorinated and often electron-withdrawing groups on the ring to facilitate nucleophilic attack by a fluoride source. While SNAr is a classical reaction for electron-poor fluoroarenes, methods for the nucleophilic defluorination of unactivated fluoroarenes enabled by photoredox catalysis are also being developed. nih.gov

Alkylation and Arylation of the Pyrazole Nitrogen Atoms (N1)

The introduction of the methyl group at the N1 position of the pyrazole ring is a crucial step in the synthesis of this compound. This is most commonly achieved by using methylhydrazine as one of the starting materials in the cyclocondensation reaction to form the pyrazole ring. conicet.gov.ar The use of a monosubstituted hydrazine like methylhydrazine directly leads to an N-substituted pyrazole.

However, the reaction of a nonsymmetrical 1,3-diketone with methylhydrazine can result in a mixture of two regioisomers, with the methyl group at either the N1 or N2 position. beilstein-journals.org The regioselectivity of this reaction can be influenced by the substituents on the diketone and the reaction conditions. conicet.gov.ar

An alternative strategy involves the initial synthesis of an N-unsubstituted pyrazole followed by a subsequent N-alkylation step. This approach allows for the introduction of various alkyl or aryl groups at the nitrogen atoms. The regioselectivity of the N-alkylation of unsymmetrically substituted pyrazoles can be controlled to favor substitution at the N1 position. nih.govnih.gov

Regioselective Synthesis of this compound Derivatives

Achieving the desired substitution pattern in polysubstituted pyrazoles, such as this compound, requires careful control over the regioselectivity of the synthetic reactions.

Control of Substitution Patterns at C4 and C5 of the Pyrazole Ring

The substitution pattern of the final pyrazole product is largely determined by the structure of the starting materials, particularly the 1,3-dicarbonyl compound or its equivalent. To synthesize this compound, a precursor is needed that will lead to a fluorine atom at the C5 position and a methyl group at the C3 position.

As discussed in section 2.1.2, the cyclocondensation of a fluorinated 1,3-diketone with methylhydrazine is a key strategy. The regiochemical outcome of this reaction dictates the final positions of the substituents. The use of specific solvents like fluorinated alcohols can significantly influence this regioselectivity, favoring the desired isomer. conicet.gov.ar

Furthermore, various methods for the regioselective synthesis of substituted pyrazoles have been developed, including one-pot multicomponent reactions and 1,3-dipolar cycloadditions. mdpi.comthieme.deorganic-chemistry.orgnih.gov These methods offer versatile approaches to control the substitution at all positions of the pyrazole ring, including C4 and C5, by carefully selecting the appropriate starting materials and reaction conditions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters to maximize yield and ensure high regioselectivity. Key considerations include the choice of solvent, temperature, catalyst, and the nature of the starting materials.

One potential pathway to this compound involves the halogen exchange (Halex) reaction of a corresponding 5-chloro-1,3-dimethyl-1H-pyrazole. The efficiency of this nucleophilic substitution is influenced by the fluoride source, solvent, and temperature. High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of fluoride salts and to achieve the high temperatures typically required for this transformation. The choice of fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), can also significantly impact the reaction rate and yield, with CsF often being more reactive due to its higher solubility and the "naked" nature of the fluoride anion. Phase-transfer catalysts can also be introduced to improve the solubility and reactivity of the fluoride source.

Another synthetic route is the direct fluorination of 1,3-dimethyl-1H-pyrazole. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for such transformations. researchgate.netnih.gov The regioselectivity of this reaction is a critical aspect, as direct fluorination can potentially occur at different positions on the pyrazole ring. The reaction conditions, including the solvent and temperature, must be finely tuned to favor the formation of the desired 5-fluoro isomer. For instance, the use of polar solvents can influence the reactivity of the fluorinating agent and the substrate.

The cyclocondensation of a suitably fluorinated precursor with methylhydrazine represents a further synthetic strategy. For example, a fluorinated 1,3-dicarbonyl compound can react with methylhydrazine to form the pyrazole ring directly incorporating the fluorine atom. The regioselectivity of this cyclization is a well-documented challenge in pyrazole synthesis. conicet.gov.ar The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in the formation of certain N-methylpyrazoles. conicet.gov.ar

Table 1: Optimization of Reaction Conditions for a Halogen Exchange Fluorination (Hypothetical Data)

| Entry | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KF | DMF | 150 | 24 | 45 |

| 2 | CsF | DMF | 150 | 12 | 65 |

| 3 | KF/18-crown-6 | Acetonitrile | 80 | 48 | 55 |

| 4 | CsF | DMSO | 160 | 8 | 75 |

This table presents hypothetical data for illustrative purposes, as specific experimental data for the halogen exchange of 5-chloro-1,3-dimethyl-1H-pyrazole was not found in the provided search results.

Advanced Synthetic Techniques in this compound Synthesis

To overcome the limitations of traditional batch processing, such as long reaction times and potential safety hazards, advanced synthetic techniques like microwave-assisted synthesis and continuous flow chemistry are being explored for the production of pyrazole derivatives.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.treurekaselect.comresearchgate.netnih.gov The use of microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in higher yields and improved product purity. dergipark.org.treurekaselect.com In the context of this compound synthesis, microwave heating could be applied to both the halogen exchange and direct fluorination routes.

For the Halex reaction, microwave irradiation can efficiently heat the polar aprotic solvents used, leading to a rapid increase in temperature and a significant acceleration of the nucleophilic substitution. This can potentially reduce the harsh conditions and long reaction times typically associated with this transformation.

In direct fluorination reactions, microwave assistance can enhance the rate of reaction with electrophilic fluorinating agents. The localized superheating effect of microwaves can promote the activation of the C-H bond for fluorination, potentially leading to cleaner and faster reactions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Fluorinated Pyrazole Derivative (Hypothetical Data)

| Method | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | 120 | 12 h | 60 |

| Microwave Irradiation | 150 | 15 min | 85 |

This table presents hypothetical data to illustrate the potential advantages of microwave synthesis, as specific data for this compound was not available in the search results.

Continuous Flow Chemistry Applications for Scalable Production

Continuous flow chemistry offers several advantages for the synthesis of chemical compounds, particularly for scalable and safe production. uc.ptrsc.orgnih.govmtak.hursc.org In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control often leads to improved yields, higher selectivity, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions.

The synthesis of this compound could be adapted to a continuous flow process. For instance, a halogen exchange reaction could be performed by pumping a solution of 5-chloro-1,3-dimethyl-1H-pyrazole and a fluoride salt through a heated flow reactor. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling rapid heating and cooling and precise temperature control, which can be crucial for optimizing the Halex reaction.

Similarly, direct fluorination reactions can be performed more safely and efficiently in a continuous flow setup. The use of highly reactive and potentially hazardous fluorinating agents can be managed more effectively in a flow system, where only small amounts of the reagents are reacting at any given time. This minimizes the risks associated with thermal runaways and the handling of toxic materials. The precise control over stoichiometry and mixing afforded by flow reactors can also lead to improved selectivity and reduced byproduct formation.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Fluorinated Heterocycle (Hypothetical Data)

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | 1 L | 10 mL |

| Temperature Control | Moderate | Precise |

| Reaction Time | 18 h | 20 min |

| Yield | 70% | 88% |

| Safety | Potential for thermal runaway | Enhanced safety |

This table presents hypothetical data to highlight the potential benefits of continuous flow chemistry, as specific data for the synthesis of this compound in a flow system was not found in the search results.

Chemical Reactivity and Functionalization of 5 Fluoro 1,3 Dimethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring (e.g., at C4)

The pyrazole ring, while aromatic, exhibits distinct reactivity patterns. The presence of two nitrogen atoms makes it less susceptible to electrophilic attack than benzene. However, the activating effect of the two methyl groups directs electrophiles to the C4 position.

Nitration: The introduction of a nitro group at the C4 position of the pyrazole ring can be achieved using standard nitrating agents. A common method involves the use of a mixture of nitric acid and sulfuric acid. umich.edu The reaction proceeds via the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position. The conditions for such reactions are generally mild due to the activated nature of the pyrazole ring. For instance, the nitration of 1-methylpyrazole (B151067) with nitric acid in trifluoroacetic anhydride (B1165640) yields 1-methyl-3-nitropyrazole, highlighting the reactivity of the pyrazole nucleus towards nitration. nih.gov

Halogenation: Halogenation, such as bromination or chlorination, at the C4 position is also a feasible transformation. The existence of 5-bromo-4-fluoro-1,3-dimethyl-1H-pyrazole demonstrates that electrophilic bromination occurs at the C4 position. sigmaaldrich.com This can be accomplished using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. Similarly, chlorination can be carried out using N-chlorosuccinimide (NCS).

Table 1: Electrophilic Substitution Reactions at C4

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Fluoro-1,3-dimethyl-4-nitro-1H-pyrazole |

| Bromination | NBS or Br₂ | 5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole |

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. wikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.net The reaction with 1,3-disubstituted 5-chloro-1H-pyrazoles has been shown to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes, indicating that the C4 position is readily formylated. arkat-usa.orgnih.gov By analogy, 5-Fluoro-1,3-dimethyl-1H-pyrazole is expected to undergo formylation at the C4 position under similar conditions to provide this compound-4-carbaldehyde. This aldehyde is a valuable intermediate for further synthetic transformations. researchgate.net

Nucleophilic Substitution Reactions Involving the Fluoro Group

The fluorine atom at the C5 position is activated towards nucleophilic aromatic substitution (SNAᵣ) due to the electron-withdrawing nature of the pyrazole ring.

The fluoro group can be displaced by other halogens, such as chlorine. The existence of 5-chloro-1,3-dimethyl-1H-pyrazole in chemical supplier catalogs suggests that this transformation is possible. sigmaaldrich.com This halogen exchange can typically be achieved by heating the fluoro-pyrazole with a chloride salt, such as lithium chloride, in a high-boiling polar aprotic solvent like DMF.

The C5-fluoro atom can also be displaced by oxygen and nitrogen nucleophiles. For instance, reaction with alkoxides or phenoxides can introduce new ether linkages. Research on related pyrazole derivatives has shown the synthesis of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oximes, which implies a nucleophilic substitution of a leaving group at C5 by a phenoxy group. mdpi.com Similarly, nitrogen nucleophiles like amines can react to form 5-amino-pyrazole derivatives. These reactions are often facilitated by the use of a base and are crucial for the synthesis of various biologically active molecules. biosynth.com

Table 2: Nucleophilic Substitution Reactions at C5

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Chloride | LiCl | 5-Chloro-1,3-dimethyl-1H-pyrazole |

| Alkoxide | NaOR | 5-Alkoxy-1,3-dimethyl-1H-pyrazole |

| Phenoxide | NaOPh | 5-Phenoxy-1,3-dimethyl-1H-pyrazole |

Transformations of Methyl Substituents (C3 and C5)

The methyl groups at the C3 and N1 positions are also amenable to chemical modification, although they are generally less reactive than the C4 and C5 positions of the pyrazole ring.

Transformations of the C3-methyl group can include oxidation to a carboxylic acid or halogenation under radical conditions. For example, the C3-methyl group could potentially be oxidized using strong oxidizing agents like potassium permanganate (B83412) to yield 5-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid. Radical bromination using NBS and a radical initiator could lead to a bromomethyl derivative, which is a versatile intermediate for further nucleophilic substitutions.

The N1-methyl group is generally stable but can be involved in reactions under specific conditions. For example, quaternization of the N2 nitrogen is possible, which would further activate the ring towards certain transformations.

Oxidation Reactions

The oxidation of pyrazoles can proceed through various pathways, depending on the oxidant and the substitution pattern of the pyrazole ring. While specific studies on the oxidation of this compound are not extensively documented, general principles of pyrazole chemistry suggest that oxidation can lead to the formation of different products. For instance, the oxidation of some pyrazoline precursors to pyrazoles using reagents like manganese dioxide (MnO₂) is a known synthetic strategy. nih.govacs.org In some cases, this oxidation can be accompanied by deacylation, depending on the solvent used. acs.org For pyrazol-5-amines, oxidative dehydrogenative coupling can lead to the formation of azopyrroles. nih.gov The presence of the electron-withdrawing fluorine atom at the C5 position in this compound would likely influence the electron density of the ring and, consequently, its susceptibility to oxidation and the nature of the resulting products.

Alkylation and Acylation of Side Chains

The methyl groups at the N1 and C3 positions of this compound represent potential sites for further functionalization through alkylation and acylation reactions. The acidity of the protons on these methyl groups can be influenced by the electronic nature of the pyrazole ring. Deprotonation of a methyl group, typically at the C3 position due to the influence of the adjacent nitrogen atom, would generate a nucleophilic species that can react with various electrophiles.

While direct experimental data on the side-chain alkylation and acylation of this compound is limited, related pyrazole systems demonstrate the feasibility of such transformations. For example, the functionalization of methyl groups on pyrazole rings is a common strategy for introducing further chemical diversity.

Derivatization at the C4 Position: Carboxylation and Carbaldehyde Formation

The C4 position of the pyrazole ring in this compound is a prime site for electrophilic substitution, allowing for the introduction of various functional groups.

Carboxylation: The introduction of a carboxylic acid group at the C4 position leads to the formation of this compound-4-carboxylic acid. This derivative is a stable, documented compound. nih.gov The synthesis of such pyrazole carboxylic acids can often be achieved through methods like the hydrolysis of a corresponding ester or nitrile, which can be introduced at the C4 position via various synthetic routes. mdpi.comarkat-usa.org This carboxylic acid can be further converted to other functional groups, such as an acyl fluoride (B91410), yielding this compound-4-carbonyl fluoride. nih.gov

Carbaldehyde Formation: The formylation of the pyrazole ring at the C4 position results in this compound-4-carbaldehyde. uni.lu This transformation is a common method for introducing a reactive aldehyde group, which can then serve as a handle for a wide range of subsequent reactions, such as the formation of oximes or other condensation products. mdpi.com The formylation of pyrazoles can be achieved using various reagents, such as the Vilsmeier-Haack reagent (POCl₃/DMF). researchgate.net

Table 1: C4-Derivatives of this compound

| Derivative Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound-4-carboxylic acid | C₆H₇FN₂O₂ | 1027991-91-8 nih.gov |

| This compound-4-carbonyl fluoride | C₆H₆F₂N₂O | 191614-02-5 nih.gov |

| This compound-4-carbaldehyde | C₆H₇FN₂O | Not Available uni.lu |

Exploiting Tautomeric Equilibria in Reactivity Studies of Related Pyrazolones

Tautomerism is a significant phenomenon in pyrazole chemistry, particularly in pyrazolones, which are structurally related to pyrazoles. ijpcbs.comresearchgate.net Pyrazolones can exist in different tautomeric forms, such as the CH, OH, and NH forms. ijpcbs.com The position of the tautomeric equilibrium is influenced by factors like the solvent and the nature of the substituents. ijpcbs.comnih.gov

Computational studies have shown that the CH form is often the most stable in both the gas phase and in solution, while the OH form is typically the least stable. ijpcbs.com The stability of the tautomers can increase with the polarity of the solvent. ijpcbs.com Understanding these equilibria is crucial as the different tautomers can exhibit distinct reactivity. For example, the electrophilicity of the various tautomeric forms can differ, with the CH form often being more electrophilic. ijpcbs.com

While this compound itself does not exhibit the same type of tautomerism as pyrazolones due to the N1-methylation, the principles learned from studying pyrazolone (B3327878) tautomerism are valuable for understanding the reactivity of related heterocyclic systems. The electronic effects observed in different tautomers can provide insights into how substituents like the fluorine atom in the title compound might influence the reactivity of the pyrazole ring.

Advanced Spectroscopic Characterization Techniques for 5 Fluoro 1,3 Dimethyl 1h Pyrazole Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of 5-Fluoro-1,3-dimethyl-1H-pyrazole and its derivatives, the IR spectrum reveals characteristic bands that confirm the presence of the pyrazole (B372694) core, the methyl substituents, and the crucial C-F bond.

The analysis of the vibrational spectra of pyrazole and its substituted analogs provides a foundation for assigning the observed bands. nih.gov The pyrazole ring itself gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. derpharmachemica.com The stretching vibrations of the C=C and C=N bonds within the heterocyclic ring usually appear in the 1625–1430 cm⁻¹ range. derpharmachemica.comelixirpublishers.com Furthermore, pyrazole ring deformation vibrations can be found at lower frequencies, with an experimental observation for a related pyrazole derivative at 634 cm⁻¹. derpharmachemica.com

The methyl groups at positions 1 and 3 introduce distinct vibrational modes. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups are commonly found around 2965 cm⁻¹ and 2880 cm⁻¹, respectively. derpharmachemica.com Studies on 3,5-dimethylpyrazole (B48361) have helped in the precise assignment of these modes. nih.gov Deformations of the methyl groups also produce characteristic signals, with asymmetric deformations appearing in the 1465-1440 cm⁻¹ region and symmetric deformations in the 1390-1370 cm⁻¹ range. derpharmachemica.com

The most diagnostically significant feature for this compound is the vibration corresponding to the carbon-fluorine bond. The C-F stretching vibration is known to produce a strong absorption band typically in the 1400–1000 cm⁻¹ region of the IR spectrum. The exact position and intensity of this band can be influenced by the electronic environment of the pyrazole ring.

A summary of the expected characteristic IR absorption bands for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyrazole Ring C-H | 3100 - 3000 | derpharmachemica.com |

| C-H Stretch (Asymmetric) | -CH₃ Groups | ~2965 | derpharmachemica.com |

| C-H Stretch (Symmetric) | -CH₃ Groups | ~2880 | derpharmachemica.com |

| C=C and C=N Stretch | Pyrazole Ring | 1625 - 1430 | derpharmachemica.comelixirpublishers.com |

| C-H Deformation (Asymmetric) | -CH₃ Groups | 1465 - 1440 | derpharmachemica.com |

| C-H Deformation (Symmetric) | -CH₃ Groups | 1390 - 1370 | derpharmachemica.com |

| C-F Stretch | Aryl-F | 1400 - 1000 | |

| Ring Deformation | Pyrazole Ring | ~634 | derpharmachemica.com |

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Forms and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing of crystalline solids. For derivatives of this compound, this technique provides invaluable insights into the molecular geometry and the nature of intermolecular interactions that govern the solid-state architecture.

While specific crystallographic data for this compound is not widely published, extensive studies on closely related fluorinated pyrazoles offer a clear picture of the expected structural features. For instance, the crystal structure of 4-fluoro-1H-pyrazole reveals crucial details about how a fluorine substituent impacts the pyrazole structure. iucr.org In its crystal, 4-fluoro-1H-pyrazole forms one-dimensional chains through intermolecular N—H···N hydrogen bonding, a contrast to the trimeric motifs seen in its chloro and bromo analogs. iucr.orgnih.gov This highlights the significant role of the substituent in directing the supramolecular assembly. The pyrazole ring in these structures is planar. iucr.org

Research on a series of fluorinated bis(pyrazoles) has further demonstrated that the degree of fluorination can influence the planarity of the molecules and their packing in the crystal lattice. rsc.org These studies show that molecules interact through hydrogen bonds to form 2D supramolecular layers. rsc.org The introduction of fluorine atoms can also lead to other types of non-covalent interactions, such as C-H···F and F···F interactions, which play a role in the stabilization of the crystal structure. mdpi.com The analysis of intermolecular interactions in fluorinated compounds has shown that while C-H···O and C-H···F hydrogen bonds are often dominant, the contribution of F···F interactions to the lattice energy can be significant, increasing with the number of fluorine atoms. mdpi.com

The crystallographic data for 4-fluoro-1H-pyrazole, a close structural analog, provides representative parameters.

| Crystallographic Data for 4-Fluoro-1H-pyrazole (at 150 K) | |

|---|---|

| Parameter | Value |

| Chemical Formula | C₃H₃FN₂ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.9487 (5) |

| b (Å) | 8.0069 (8) |

| c (Å) | 8.8351 (8) |

| α (°) | 97.809 (3) |

| β (°) | 90.230 (3) |

| γ (°) | 98.397 (3) |

| Volume (ų) | 342.33 (6) |

| Z | 4 (2 unique moieties in asymmetric unit) |

| Key Feature | Forms one-dimensional chains via intermolecular N—H···N hydrogen bonds. |

Computational and Theoretical Studies on 5 Fluoro 1,3 Dimethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, reactivity, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Fluoro-1,3-dimethyl-1H-pyrazole, DFT calculations can provide a detailed picture of its molecular orbitals, charge distribution, and reactivity.

By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G**), the optimized molecular geometry, including bond lengths and angles, can be determined. wisdomlib.org The introduction of a fluorine atom at the 5-position is expected to significantly influence the electronic properties of the pyrazole (B372694) ring. The high electronegativity of fluorine will likely lead to a polarization of the C-F bond and a lower energy for the molecular orbitals in its vicinity.

Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. uni.lu A larger gap suggests higher stability and lower reactivity. Furthermore, the distribution of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the fluorine atom and the nitrogen atoms of the pyrazole ring are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding or interaction with electrophiles.

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high chemical stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added. |

| Ionization Potential | 7.4 eV | Energy required to remove an electron. |

Note: The values in this table are theoretical predictions based on DFT calculations on similar pyrazole structures and are for illustrative purposes.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, the primary sources of conformational flexibility are the rotations of the two methyl groups.

While the pyrazole ring itself is planar and rigid, the orientation of the methyl groups can be explored by systematically rotating the C-N and C-C bonds and calculating the corresponding energy. This process generates a potential energy surface, which reveals the most stable (lowest energy) conformations and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into conformational sampling and intermolecular interactions that are not accessible through static quantum chemical calculations. arxiv.org An MD simulation of this compound, either in a solvent or in the presence of a biological macromolecule, would involve numerically solving Newton's equations of motion for the system.

In a simulated aqueous environment, MD can reveal how water molecules arrange around the solute and the stability of these hydration shells. The fluorine atom and the pyrazole nitrogens would be expected to form hydrogen bonds with water.

When studying the interaction with a protein target, MD simulations can be used to assess the stability of the binding pose obtained from molecular docking. The simulation can show how the ligand and protein adapt to each other's presence, and can be used to calculate the binding free energy, a more rigorous measure of binding affinity than docking scores. The trajectories from MD simulations can also be analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are persistent over time.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comnih.govshd-pub.org.rs For a set of pyrazole derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target.

The first step in QSAR is to calculate a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). The activity data (e.g., IC50 values) and the calculated descriptors are then used to build a statistical model, often using techniques like multiple linear regression or machine learning algorithms.

A well-validated QSAR model can be used to predict the activity of new, unsynthesized pyrazole derivatives. For this compound, a QSAR study could help to understand the contribution of the fluorine atom and the methyl groups to its biological activity. For example, it could reveal whether the electron-withdrawing nature of the fluorine atom is beneficial for activity.

Pharmacophore Development and Ligand-Based Design Principles for Targeted Interactions

Pharmacophore modeling is a powerful tool in ligand-based drug design. acs.orgnih.govnih.gov A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Starting with a set of active pyrazole derivatives, a pharmacophore model can be generated that encapsulates their common features. This model can then be used as a 3D query to screen large compound libraries to identify new potential inhibitors.

For this compound, a pharmacophore model would likely include features corresponding to the pyrazole ring as a potential hydrogen bond acceptor and hydrophobic features from the methyl groups. The fluorine atom could also be considered as a hydrogen bond acceptor or as a group that modulates the electronic properties of the pyrazole ring. The development of a robust pharmacophore model provides clear design principles for the synthesis of new, more potent analogs.

Mechanistic Investigations of Reactions Involving 5 Fluoro 1,3 Dimethyl 1h Pyrazole

Kinetic Studies of Key Transformation Pathways

While specific kinetic data, such as rate constants and activation energies for the synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole, are not extensively documented in dedicated studies, general principles from related pyrazole (B372694) syntheses offer valuable insights. The formation of the pyrazole ring is typically a condensation reaction, and its rate can be significantly influenced by several factors.

Key transformation pathways to pyrazoles generally involve the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). organic-chemistry.org For this compound, a plausible precursor would be a fluorinated 1,3-diketone reacting with methylhydrazine. The kinetics of such reactions are sensitive to catalysis. For instance, the use of catalysts like nano-ZnO has been shown to accelerate the synthesis of 1,3,5-substituted pyrazoles, leading to excellent yields in shorter reaction times. nih.gov Similarly, Lewis acids can mediate the cyclization of hydrazones. acs.org

Solvent-free reaction conditions have also been shown to increase reaction rates significantly. tandfonline.comtandfonline.com In one study, a model reaction for pyrazole synthesis was completed in 72 hours in an acetone (B3395972) solvent, whereas under solvent-free conditions with a tetrabutylammonium (B224687) bromide (TBAB) catalyst, the reaction time was much shorter. tandfonline.com Flow chemistry offers another avenue for enhancing reaction kinetics by providing superior mixing and heat transfer, significantly reducing reaction times from hours to minutes for some pyrazole syntheses. mdpi.com These methodologies suggest that the synthesis of this compound could be kinetically controlled and optimized through the careful selection of catalysts and reaction media.

Elucidation of Reaction Intermediates and Transition States

The most common route for synthesizing pyrazole rings is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com For an N-methylated pyrazole like this compound, this involves the reaction of an appropriately substituted fluorinated 1,3-diketone with methylhydrazine. The mechanism proceeds through several key intermediates.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of the diketone. This is typically followed by the formation of a pyrazoline intermediate through intramolecular cyclization and dehydration. mdpi.comias.ac.in Depending on the reaction conditions and which nitrogen atom attacks which carbonyl group, different regioisomeric pyrazoline intermediates can be formed, which ultimately influences the final product. conicet.gov.aracs.org

In some syntheses, particularly those involving α,β-unsaturated ketones and hydrazines, pyrazolines are stable, isolable intermediates that require a subsequent oxidation step to yield the aromatic pyrazole ring. organic-chemistry.orgnih.gov For reactions starting from 1,3-diketones, the pyrazoline intermediate readily dehydrates to form the stable aromatic pyrazole ring. Computational studies on related systems, such as the Diels-Alder reaction of 4-fluoro-4-methyl-4H-pyrazoles, highlight the role of fluorine in lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can stabilize transition states and increase reactivity. mdpi.com A proposed mechanism for a copper-catalyzed cascade reaction to form pyrazolyl aliphatic sulfonyl fluorides involves a [3+2]-cycloaddition adduct as a key intermediate. rsc.org

Influence of Solvent Effects and Catalysis on Reaction Mechanisms

Solvent and catalyst choice profoundly impacts the mechanism, rate, and selectivity of pyrazole synthesis. The condensation of a non-symmetrical 1,3-diketone with a substituted hydrazine like methylhydrazine can lead to a mixture of regioisomers, a significant challenge in the synthesis of compounds like this compound. conicet.gov.aracs.orgnih.govacs.org

Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can dramatically influence regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents significantly improves the regioselectivity in the formation of N-methylpyrazoles compared to traditional solvents like ethanol. conicet.gov.aracs.orgnih.gov The proposed mechanism for this effect involves the fluorinated alcohol preferentially forming a hemiketal intermediate with the more electrophilic carbonyl group of the diketone (e.g., a trifluoromethyl-substituted carbonyl). This blocks the initial attack of the more nucleophilic nitrogen of methylhydrazine at that site, directing it to the other carbonyl group and thereby controlling the regiochemical outcome. acs.org Aprotic dipolar solvents have also been found to give better results than polar protic solvents in some cyclocondensation reactions to form pyrazoles. nih.gov

Catalysis: Both acid and base catalysis are common in pyrazole synthesis. Acidic conditions can be used to accelerate dehydration steps. nih.gov A variety of catalysts have been developed to improve efficiency and selectivity. Copper salts, for example, have been used to catalyze cascade reactions leading to pyrazole derivatives. rsc.org In some cases, the combination of a copper catalyst with a specific ligand like xantphos (B1684198) was found to be most effective. rsc.org Green catalysts, such as lemon peel powder and superparamagnetic nanocomposites, have also been employed for multicomponent syntheses of related pyrazole systems, often allowing for easy separation and catalyst reuse under mild conditions. researchgate.netresearchgate.net The use of an organic salt, tetrabutylammonium bromide (TBAB), under solvent-free conditions has been shown to act as a high-polarity reaction medium, increasing the electrophilicity of reactants and accelerating the reaction. tandfonline.comtandfonline.com

The following table summarizes the effect of different solvents on the regioselectivity of a model reaction between a 1,3-diketone and methylhydrazine, which is analogous to the synthesis of this compound.

Interactive Table: Solvent Effect on Regioselectivity in N-Methyl Pyrazole Synthesis

| Reactant (1,3-Diketone) | Solvent | Ratio of Regioisomers (Desired:Undesired) | Reference |

|---|---|---|---|

| 4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione | Ethanol | 55:45 | acs.org |

| 4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione | TFE | 81:19 | acs.org |

| 4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione | HFIP | 97:3 | acs.org |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Ethanol | 45:55 | acs.org |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | HFIP | >99:1 | acs.org |

Stereochemical Control and Regioselectivity Mechanisms in Derivative Synthesis

While this compound itself is an achiral molecule, the principles of stereocontrol are relevant when considering reactions that might introduce chiral centers in its derivatives. However, the most critical aspect of control in its own synthesis is regioselectivity.

The synthesis of this compound from a suitable fluorinated 1,3-diketone and methylhydrazine presents a classic regioselectivity challenge. Methylhydrazine is an unsymmetrical nucleophile with two distinct nitrogen atoms: the substituted nitrogen (N1) and the unsubstituted, more nucleophilic -NH2 group. The reaction can produce two different regioisomers depending on which nitrogen atom initially attacks which carbonyl group of the diketone.

As discussed previously, the mechanism of achieving regioselectivity is often controlled by modulating the reactivity of the reactants. The use of highly acidic and hydrogen-bond-donating fluorinated solvents like HFIP can selectively form a hemiketal with the more reactive carbonyl carbon of the 1,3-diketone. conicet.gov.aracs.org This directs the initial attack of the more nucleophilic nitrogen of methylhydrazine to the remaining, less sterically hindered carbonyl group. Subsequent cyclization and dehydration lead preferentially to a single regioisomer. acs.org This strategy of temporarily and reversibly blocking one reaction site to direct the reaction pathway is a key mechanism for achieving high regioselectivity in the synthesis of N-substituted pyrazoles. conicet.gov.aracs.orgnih.gov Alternative strategies include 1,3-dipolar cycloaddition reactions, which can offer excellent regioselectivity in the synthesis of pyrazole-5-carboxylates. nih.gov

Understanding Molecular Recognition and Target Binding Mechanisms in Biological Systems

While specific molecular docking and target binding studies for this compound are not prominent in the literature, the well-established roles of the pyrazole scaffold and fluorine atoms in medicinal chemistry allow for a strong inferential understanding of its potential binding mechanisms. acs.orgnih.govnih.gov

The pyrazole ring is a privileged scaffold in drug discovery, capable of engaging in various non-covalent interactions. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group in unsubstituted pyrazoles can be a hydrogen bond donor. The aromatic ring itself can participate in π-π stacking and hydrophobic interactions with biological targets like enzymes or receptors.

The introduction of a fluorine atom at the C5 position significantly modulates the molecule's electronic properties. Fluorine is highly electronegative and can alter the acidity and basicity of nearby functional groups. nih.gov It often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govacs.org Crucially, fluorine can participate in hydrogen bonding and other dipole-dipole interactions, significantly enhancing binding affinity. nih.govacs.org For example, studies on other fluorinated inhibitors have shown that C-F···C=O interactions can greatly affect protein-ligand binding, with fluorinated analogs showing significantly stronger binding than their non-fluorinated counterparts. nih.gov

In silico studies of various pyrazole derivatives as kinase inhibitors reveal that the pyrazole core often anchors the ligand in the ATP-binding pocket, forming key hydrogen bonds with hinge region residues. nih.govmdpi.com Substituents on the pyrazole ring then explore adjacent hydrophobic pockets, and the presence of fluorine can enhance these interactions and improve pharmacokinetic properties like membrane permeability and bioavailability. acs.orgresearchgate.netmdpi.com Therefore, it is mechanistically plausible that this compound or its derivatives would bind to protein targets through a combination of hydrogen bonding involving the pyrazole nitrogens and the fluorine atom, and hydrophobic interactions from the methyl groups and the pyrazole ring.

Applications of 5 Fluoro 1,3 Dimethyl 1h Pyrazole in Organic Synthesis and Materials Science

Role as a Privileged Scaffold and Building Block for Complex Molecules

The pyrazole (B372694) ring is widely recognized as a "privileged scaffold" in medicinal and agricultural chemistry due to its presence in numerous biologically active compounds. The introduction of a fluorine atom, as seen in 5-Fluoro-1,3-dimethyl-1H-pyrazole, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated pyrazoles highly sought-after building blocks.

While direct examples of complex molecules synthesized from this compound are emerging, the utility of closely related structures underscores its potential. For instance, 5-fluoro-1H-pyrazoles are key intermediates in the preparation of modern crop protection chemicals. google.com The general class of pyrazoles is integral to the structure of many pharmaceuticals, highlighting their role as a foundational element in drug discovery. researchgate.net

The synthetic versatility is further demonstrated by analogous compounds. 5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole, for example, serves as a flexible building block for creating a variety of biologically active molecules and functional materials through the reactivity of its bromopropyl group. Similarly, 5-aminopyrazoles are well-established starting materials for a vast number of bioactive compounds, including pyrazolopyrimidines and pyrazolotriazines. mdpi.comscirp.org The chemical reactivity of this compound, particularly at the C4 position and through reactions involving the fluorine as a leaving group under certain conditions, positions it as a valuable precursor for creating diverse and complex molecular structures.

Synthesis of Pyrazole-Fused Heterocyclic Systems

The creation of fused heterocyclic systems is a cornerstone of modern synthetic chemistry, aimed at developing novel structures with unique properties. Pyrazole-fused heterocycles are of particular interest due to their wide range of biological activities. The synthesis of these systems often involves the cyclocondensation of a pyrazole derivative with a molecule containing two reactive sites.

While specific instances of this compound being used as the direct starting material for fused systems are not extensively documented, the established reactivity of related pyrazoles provides a clear blueprint for its potential applications. A general and effective method for creating pyrazole-fused systems involves the reaction of a functionalized pyrazole with a suitable partner. For example, pyrazolo[1,5-a] Current time information in Bangalore, IN.nih.govdiazepin-4-ones can be synthesized from ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which are themselves derived from simpler pyrazole carboxylates. nih.gov This strategy of using a pyrazole core with a reactive side chain to build a new ring is directly applicable.

The synthesis of fluorinated pyrazoles often proceeds via the cyclocondensation of fluorinated 1,3-dielectrophiles with hydrazines. nih.gov Conversely, a pre-formed fluorinated pyrazole like this compound could theoretically undergo reactions to build an adjacent ring. For instance, a derivative of this compound, such as a 4-acyl or 4-amino-5-fluoro-1,3-dimethyl-1H-pyrazole, could serve as a key intermediate for cyclization reactions to form pyrazolo[3,4-b]pyridines or other fused bi-heterocyclic systems. The electron-withdrawing nature of the fluorine atom could influence the regioselectivity of such cyclization reactions.

Integration into Ligand Design for Catalysis (e.g., coordination chemistry)

Pyrazole derivatives are highly effective ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes used in catalysis and materials science. The two adjacent nitrogen atoms of the pyrazole ring can act as a bidentate or monodentate ligand. The specific substituents on the pyrazole ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity.

While pyrazolone-based structures are known to be versatile ligands, the application of this compound itself in catalysis is an area of active development. acs.org Its derivatives could be used to create catalysts for a variety of organic transformations. For example, a palladium complex featuring a ligand derived from this pyrazole could potentially be an efficient catalyst for cross-coupling reactions, with the fluorine atom providing enhanced stability and specific electronic characteristics.

Table 1: Potential Catalytic Applications for Ligands Derived from Fluorinated Pyrazoles

| Catalytic Reaction | Metal Center | Potential Advantage of Fluorinated Pyrazole Ligand |

|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Enhanced catalyst stability, modified selectivity |

| Polymerization | Titanium, Zirconium | Altered polymer properties (e.g., tacticity, molecular weight) |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Modified enantioselectivity due to electronic effects |

Exploration in Polymer and Advanced Material Development (e.g., electronic or optical characteristics)

The integration of pyrazole moieties into polymers and other advanced materials is a promising strategy for developing materials with tailored electronic and optical properties. Pyrazole-containing polymers have been investigated for applications in electrophotography, as sensors, and in photovoltaic devices due to the promising photoluminescence and electrochemical properties of the conjugated π-system of the pyrazole ring. ias.ac.in

The properties of these materials can be finely tuned by altering the substituents on the pyrazole ring. Studies on pyrazoline derivatives have demonstrated that changing substituents on the phenyl rings can switch the material's properties between being highly fluorescent and exhibiting significant second-order non-linear optical (NLO) effects. researchgate.net This highlights the critical role that substituents play in determining the material's function.

Incorporating this compound into a polymer backbone or as a pendant group is expected to impart unique characteristics. The high electronegativity of the fluorine atom can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) of the material, which can be beneficial for applications in organic electronics. Furthermore, the presence of fluorine can enhance the thermal stability and environmental resistance of the polymer. A structurally related compound, 5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole, is noted for its potential in developing novel polymers and coatings.

Table 2: Predicted Impact of this compound on Material Properties

| Property | Predicted Effect of Incorporation | Potential Application |

|---|---|---|

| Thermal Stability | Increased | High-performance plastics, durable coatings |

| Solubility | Modified (often increased in organic solvents) | Solution-processable organic electronics |

| Fluorescence Quantum Yield | Tunable | Organic Light-Emitting Diodes (OLEDs) |

| Refractive Index | Modified | Optical films and coatings |

| Dielectric Constant | Lowered | Low-k dielectric materials for microelectronics |

| Electron Affinity | Increased | n-type semiconductors in Organic Field-Effect Transistors (OFETs) |

The investigation of pyrazole-containing polymers has shown that they can be highly transparent in the visible spectrum with high thermal stability, making them suitable for various optical applications. researchgate.net The specific electronic and optical characteristics endowed by the 5-fluoro-1,3-dimethyl substitution pattern make this pyrazole a compelling candidate for the development of next-generation advanced materials.

Biological and Agrochemical Research Investigations of 5 Fluoro 1,3 Dimethyl 1h Pyrazole Derivatives Excluding Clinical Human Trial Data

Enzyme Inhibition and Modulation Studies

The core structure of 5-fluoro-1,3-dimethyl-1H-pyrazole serves as a key pharmacophore in a variety of enzyme inhibitors. Researchers have synthesized and tested numerous derivatives for their ability to modulate the activity of several critical enzymes.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition (e.g., in fungicides like Penflufen)

A prominent area of research has been the role of this compound derivatives as succinate dehydrogenase (SDH) inhibitors. SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition can lead to cell death. This mechanism is the basis for the fungicidal activity of several commercial products.

Penflufen (B166974), a well-known SDHI fungicide, incorporates the this compound-4-carboxamide moiety. nih.gov Its structure is formally derived from the condensation of the carboxy group of 5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid with the amino group of 2-(4-methylpentan-2-yl)aniline. nih.gov Penflufen is effective against a wide range of fungal diseases in various crops. nih.gov The 1,3-dimethyl-5-fluoropyrazole moiety is a key component of its fungicidal action. nih.gov

| Compound | Target Enzyme | Organism/System | Inhibitory Activity |

| Penflufen | Succinate Dehydrogenase (SDH) | Fungi | Potent Inhibitor |

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Modulation

The metabotropic glutamate receptor subtype 5 (mGluR5) is a G protein-coupled receptor involved in various neurological processes. nih.govwikipedia.org Modulation of mGluR5 activity by allosteric ligands is a significant area of drug discovery. While direct studies on this compound as an mGluR5 modulator are not extensively detailed in the provided results, the broader class of pyrazole (B372694) derivatives has been investigated for their interaction with metabotropic glutamate receptors. These receptors are known to be involved in modulating the function of other ion channels and GPCRs. nih.govwikipedia.org

Other Enzyme Targets (e.g., Metalloproteases, DNA Gyrase, HPPD)

Research into the inhibitory activity of this compound derivatives extends to other enzymes. While specific data on metalloproteases, DNA gyrase, and p-hydroxyphenylpyruvate dioxygenase (HPPD) were not the primary focus of the provided search results, the broad biological activity of fluoro-substituted pyrazoles suggests potential interactions. For instance, some pyrazole derivatives have been shown to inhibit proteinase K. mdpi.com

Receptor Interaction Studies and Agonist/Antagonist Profiling

Beyond enzyme inhibition, pyrazole-containing compounds have been explored for their ability to interact with various cellular receptors. A study on 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides identified them as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5). nih.gov This finding highlights the potential for the 1,3-dimethyl-pyrazole core to serve as a scaffold for developing receptor agonists. The study emphasized that the in vitro agonist potency correlated with functional activity. nih.gov

Investigation of Antifungal and Herbicidal Activities

The this compound moiety is a cornerstone of several agrochemicals, demonstrating significant antifungal and herbicidal properties.

Fluoro-substituted pyrazoles, in general, exhibit a wide range of biological activities, including antifungal properties. mdpi.com Studies have evaluated the antifungal activities of fluorinated 4,5-dihydro-1H-pyrazole derivatives against various phytopathogenic fungi such as Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum f. sp. lycopersici, and F. culmorum. mdpi.com Some pyrazole carboxamide derivatives have also shown notable antifungal activity against fungi like Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov

In addition to its fungicidal use, N-[2-(1,3-Dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide, the chemical structure corresponding to Penflufen, is also identified as a selective post-emergence herbicide. biosynth.com It acts by inhibiting the synthesis of fatty acids in plants. biosynth.com

| Compound Class | Target Organisms | Observed Activity |

| Fluorinated 4,5-dihydro-1H-pyrazole derivatives | Phytopathogenic fungi | Antifungal |

| Pyrazole carboxamide derivatives | Phytopathogenic fungi | Antifungal |

| N-[2-(1,3-Dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide | Weeds | Herbicidal |

Molecular Mechanisms of Action in Plant Protection Agents

The primary molecular mechanism of action for the fungicidal activity of this compound derivatives like penflufen is the inhibition of succinate dehydrogenase (SDH). nih.gov This inhibition disrupts the mitochondrial electron transport chain, leading to a halt in cellular respiration and ultimately, fungal cell death.

For its herbicidal activity, N-[2-(1,3-Dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide functions by inhibiting fatty acid synthesis in plants, which is a vital process for plant growth and development. biosynth.com

Studies on Resistance Mechanisms in Agricultural Pathogens

While specific research on resistance mechanisms to this compound derivatives is not extensively documented in publicly available literature, the broader classes of pyrazole and phenylpyrazole agrochemicals have been studied in this context. The development of resistance is a significant challenge in modern agriculture, driven by the strong selection pressure exerted by widespread fungicide and insecticide use. nih.govnih.govresearchgate.net

Investigations into resistance to pyrazole-based agrochemicals typically focus on two primary molecular mechanisms:

Target-Site Modification: This is a common resistance strategy where mutations occur in the gene encoding the protein that the chemical is designed to target. researchgate.netmdpi.com For phenylpyrazole insecticides like fipronil, the target is the GABA-gated chloride channel in insect neurons. researchgate.netwikipedia.org Mutations in this channel can reduce the binding affinity of the insecticide, rendering it less effective. Similarly, for pyrazole-carboxamide fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), mutations in the subunits of the succinate dehydrogenase enzyme complex in pathogenic fungi can confer resistance.

Metabolic Resistance: Pathogens can evolve enhanced metabolic capabilities to detoxify or sequester the agrochemical before it reaches its target site. who.intmdpi.com This often involves the overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases or glutathione (B108866) S-transferases. Another mechanism is the increased activity of efflux pumps, which are transporter proteins that actively pump the toxic compound out of the cell. nih.govmdpi.com

Understanding these mechanisms is crucial for developing resistance management strategies, such as rotating chemicals with different modes of action or using mixtures to delay the evolution of resistant pathogen populations. mdpi.com

Exploration of Antimicrobial and Antiviral Potential

The pyrazole scaffold is a prolific source of compounds with potential therapeutic applications against microbial and viral pathogens. nih.govnih.govresearchgate.net

Antimicrobial Activity:

Numerous studies have demonstrated the antibacterial and antifungal properties of pyrazole derivatives. For instance, a series of novel pyrazolyl 1,3,4-thiadiazine derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Certain hydrazone derivatives from this study, notably 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) , exhibited significant antibacterial and antifungal effects, with Minimum Inhibitory Concentration (MIC) values in some cases lower than the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov Another study found that specific pyrazole analogues showed high activity against Escherichia coli and Streptococcus epidermidis. nih.gov The antimicrobial action is thought to be related to the compounds' ability to interfere with microbial cell wall synthesis or other essential cellular processes. nih.gov Research on 5-amino functionalized pyrazoles identified compounds with moderate but notable activity against multidrug-resistant (MDR) clinical isolates of Staphylococcus species and Mycobacterium tuberculosis. who.int

Antiviral Potential:

The antiviral properties of pyrazole derivatives have been investigated against a range of viruses affecting both plants and animals. nih.gov A novel fluoropyrazole ribonucleoside, 4-fluoro-1-beta-D-ribofuranosyl-1H-pyrazole-3-carboxamide , was shown to have significant in vitro activity against influenza viruses. nih.gov In the context of poultry diseases, a series of 4-substituted pyrazole derivatives were synthesized and evaluated against the Newcastle disease virus (NDV). nih.gov Notably, the hydrazone derivative 6 and thiazolidinedione derivative 9 from this study provided 100% protection against NDV in an assay that measures the inhibition of virus-induced haemagglutination. nih.gov Other research has explored pyrazole derivatives for activity against Tobacco Mosaic Virus (TMV), with some compounds showing the ability to enhance disease resistance in tobacco leaves.

Design of Targeted Biological Probes for Cellular Pathway Investigations

Beyond direct therapeutic or agrochemical applications, pyrazole derivatives are valuable as chemical probes to explore and understand complex cellular processes. nih.govnih.gov Their high synthetic versatility allows for the creation of molecules that can selectively interact with specific biological targets like enzymes or receptors. nih.govnih.gov

One key area of application is in the development of fluorescent probes for bioimaging. nih.gov By attaching appropriate fluorophores and receptor moieties, pyrazole-based compounds can be designed to detect specific ions or molecules within living cells, providing real-time information on metabolic processes. nih.gov For example, pyrazole derivatives have been designed as turn-off fluorescent sensors for detecting Cu²⁺ ions in cells. nih.gov

In other research, pyrazole derivatives have been developed as potent and selective inhibitors to investigate enzymatic pathways. nih.gov A study focused on creating inhibitors for meprin α and meprin β, two metalloproteases, used pyrazole-based compounds as the core scaffold. The high potency and selectivity of the resulting inhibitors allow them to be used as chemical tools to validate the functional roles of these specific proteases in biological and disease models. nih.gov This approach helps to elucidate the function of individual proteins within complex signaling cascades.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. nih.govmdpi.comresearchgate.net For pyrazole derivatives, extensive SAR studies have been conducted to optimize their efficacy for various applications.

Key findings from SAR studies on pyrazole derivatives include:

Substitution on Aryl Rings: In studies of 3,5-diarylpyrazole derivatives as enzyme inhibitors, the type and position of substituents on the phenyl rings attached to the pyrazole core significantly impact activity and selectivity. nih.gov For example, introducing acidic carboxyphenyl groups was found to increase activity against meprin β, while other substitutions could fine-tune selectivity between meprin α and meprin β. nih.gov

N1-Position Substitution: The group attached to the N1 position of the pyrazole ring is often a critical determinant of activity. In a study of pyrazole derivatives against the parasite Trypanosoma cruzi, modifications at this position were a key focus of the SAR investigation. researchgate.net Similarly, in a study on antimicrobial pyrazoles, substituting the hydrogen at the N1 position with a phenyl ring was found to generally decrease activity, possibly due to an increase in hydrophobicity. mdpi.com

C4-Position Modification: For pyrazole derivatives designed to induce a "triple response" in Arabidopsis seedlings (a model for plant hormone activity), modifications at the C4 position were crucial. A methylbenzenesulfonamide group at this position was found to be important for the observed biological effect. nih.gov

Acylhydrazone vs. Amide Moiety: In a study of aminopyrazole derivatives with antiproliferative properties, researchers compared compounds featuring an acylhydrazone group versus an amide group. The results indicated that the acylhydrazone derivatives generally possessed superior antioxidant and antiproliferative activities. mdpi.comresearchgate.net

These studies demonstrate that systematic modification of the pyrazole scaffold at its various positions allows for the rational design of compounds with enhanced potency and selectivity for a desired biological target.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Fluorination Strategies for Pyrazole (B372694) Systems

The synthesis of fluorinated pyrazoles, including 5-Fluoro-1,3-dimethyl-1H-pyrazole, has traditionally relied on established fluorination techniques. However, the future of its synthesis and the creation of its derivatives are intrinsically linked to the development of more sustainable and efficient fluorination methods. Current research is actively pursuing greener alternatives to conventional approaches.